

FLS-359 in Antiviral Research: A Comparative Guide to SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FLS-359	
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In the ongoing search for effective broad-spectrum antiviral therapies, host-targeted agents present a promising strategy to overcome the limitations of direct-acting antivirals, such as the rapid emergence of drug resistance. One such host target is Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase involved in various cellular processes that can be co-opted by viruses for their replication. This guide provides a comprehensive comparison of **FLS-359**, a novel allosteric SIRT2 inhibitor, with other prominent SIRT2 inhibitors in the context of antiviral research.

Executive Summary

FLS-359 is a potent, selective, and allosteric inhibitor of SIRT2's deacetylase activity.[1][2][3] It has demonstrated broad-spectrum antiviral activity against a range of both DNA and RNA viruses.[1][2][4] Its mechanism of action, shared by other SIRT2 inhibitors, is linked to the modulation of host cellular pathways, including the innate immune response. Notably, SIRT2 has been identified as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system's response to viral DNA.[5][6][7][8] By inhibiting SIRT2, compounds like **FLS-359** can enhance the antiviral state of the host. This guide will delve into the comparative efficacy, mechanism of action, and experimental validation of **FLS-359** versus other SIRT2 inhibitors such as AGK2, Sirtinol, and Tenovin-1.

Comparative Performance of SIRT2 Inhibitors

The antiviral efficacy of **FLS-359** and other SIRT2 inhibitors has been evaluated against a variety of viruses. The following tables summarize the available quantitative data, including the



50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50), to provide a clear comparison of their potency and therapeutic window.

| **FLS-359**: Antiviral Activity (IC50) and Cytotoxicity (CC50) | | :--- | :--- | :--- | :--- | | Virus | Virus Family | Cell Line | IC50 (μ M) | CC50 (μ M) | | Human Cytomegalovirus (HCMV) | Herpesviridae | MRC-5 | 0.47 | >100 | | Epstein-Barr Virus (EBV) | Herpesviridae | Akata | 10 (EC90) | >100 | | SARS-CoV-2 | Coronaviridae | Calu-3 | 0.3 | >30 | | Influenza A Virus (H1N1) | Orthomyxoviridae | dNHBE | 1.2 (IC90) | >100 | | Respiratory Syncytial Virus (RSV) | Paramyxoviridae | A549 | 6.7 | >100 | | Zika Virus | Flaviviridae | HFF | 0.8 | >10 | | Hepatitis B Virus (HBV) | Hepadnaviridae | HepG2-NTCP | - | >100 |

| Comparative Antiviral Activity (IC50 in μ M) of SIRT2 Inhibitors against Human Cytomegalovirus (HCMV) | | :--- | :--- | :--- | | Inhibitor | **FLS-359** | AGK2 | AK-7 | | IC50 (μ M) | 0.5 | 3.4 | 8.2 |

| Comparative Enzymatic Inhibition (IC50 in μ M) and Selectivity of SIRT2 Inhibitors | | :--- | :--- | :--- | :--- | | Inhibitor | Target(s) | SIRT2 | IC50 (μ M) | SIRT1 | IC50 (μ M) | SIRT3 | IC50 (μ M) | | FLS-359 | SIRT2 | ~3 | >100 | >100 | | AGK2 | SIRT2 | 3.5 | 30 | 91 | | Sirtinol | SIRT1/SIRT2 | 38-57.7 | 131 | - | | Tenovin-1 | SIRT1/SIRT2 | - | - | - | | SirReal2 | SIRT2 | 0.14 | - | - | | TM (Thiomyristoyl) | SIRT2 | 0.028 | 98 | >200 |

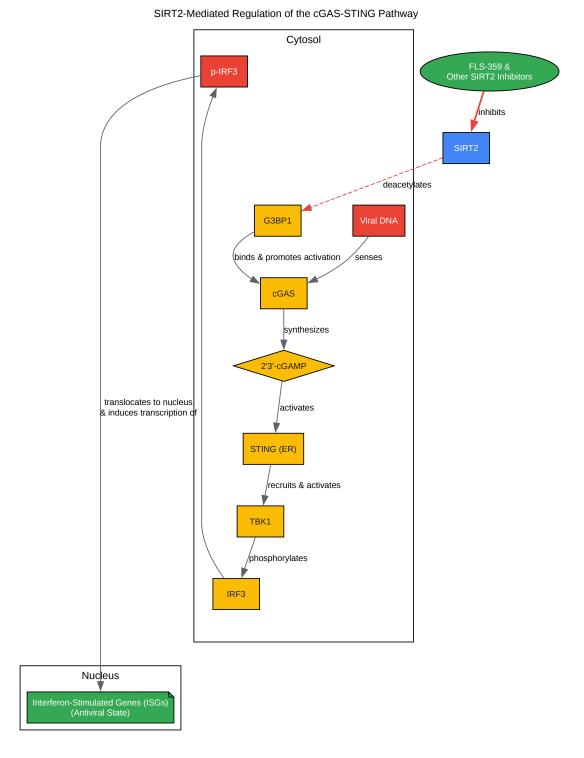
Mechanism of Action: The Role of SIRT2 in Viral Infections

SIRT2 has emerged as a key regulator of cellular processes that are often manipulated by viruses. One of its critical roles in antiviral immunity is the negative regulation of the cGAS-STING pathway.

SIRT2 and the cGAS-STING Pathway

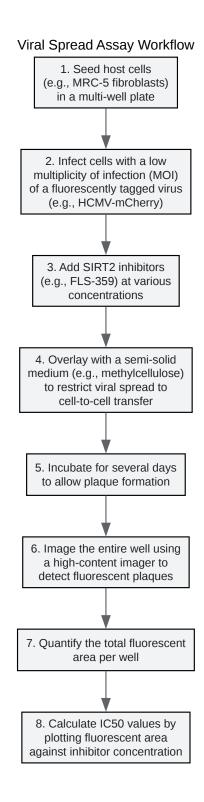
The cGAS-STING pathway is a fundamental component of the innate immune response to cytosolic DNA, a hallmark of DNA virus infections and some retroviral infections.





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- To cite this document: BenchChem. [FLS-359 in Antiviral Research: A Comparative Guide to SIRT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585466#fls-359-versus-other-sirt2-inhibitors-in-antiviral-research]

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